Chromanol 293B

Cardiac Electrophysiology IKs Blocker Selectivity Profiling

Cardiac electrophysiology researchers requiring a validated IKs-selective tool for LQT1 modeling often face confounding cross-reactivity from non-selective potassium channel blockers. Chromanol 293B (CAS 163163-23-3) resolves this with a well-characterized selectivity fingerprint: • Selective IKs block (IC50 1.8 µM, canine ventricular myocytes); no inhibition of IKr, IK1, or ICa-L up to 30 µM. • Stereospecific potency: (-)-[3R,4S] enantiomer is 7-fold more active than (+)-[3S,4R] (IC50 1.36 vs 9.6 µM). • Validated for LQT1 disease modeling without confounding baseline EAD induction. Supplied with full analytical certification for reproducible electrophysiology research.

Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
CAS No. 163163-23-3
Cat. No. B1662282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromanol 293B
CAS163163-23-3
Synonyms293B cpd
6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane
6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(+))-isomer
6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(-))-isomer
chromanol 293B
Molecular FormulaC15H20N2O4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
InChIInChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1
InChIKeyHVSJHHXUORMCGK-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromanol 293B: IKs Channel Blocker


Chromanol 293B (CAS 163163-23-3) is a chromanol derivative that functions as a relatively selective inhibitor of the slow component of the delayed rectifier potassium current (IKs), which is mediated by KCNQ1 (Kv7.1) channels, often in complex with the KCNE1 (minK) auxiliary subunit [1]. This compound is widely recognized as a key pharmacological tool for dissecting the functional role of IKs in cardiac repolarization and for modeling the electrophysiological consequences of IKs blockade, a condition relevant to congenital Long QT Syndrome Type 1 (LQT1) [2].

Workflow

Cardiac repolarization and IKs channel functional studies

Model Context

LQT1-like phenotype modeling with selective IKs block

Stereochemical Control

Enantiomer-specific research for KCNQ1 interaction mapping

Why Chromanol 293B Cannot Be Substituted


Although multiple IKs blockers exist, the critical differentiation between Chromanol 293B and its analogs or alternatives is not merely a matter of potency but is rooted in its distinct selectivity fingerprint, stereospecific binding mechanism, and well-characterized functional profile in native cardiac tissue. For instance, while more potent blockers like HMR 1556 and JNJ 303 exhibit greater affinity for the IKs channel, Chromanol 293B's intermediate potency and unique interaction with the KCNQ1 selectivity filter provide a different pharmacological window [1]. Furthermore, the distinct effects of its individual enantiomers—with the (-)-[3R,4S] form being significantly more potent and selective—necessitate careful specification of the compound form, as substitution with the racemate or the incorrect enantiomer can lead to misinterpretation of experimental results [2]. Substituting a generic 'IKs blocker' without considering these nuanced differences can invalidate comparative studies, confound data interpretation, and lead to erroneous conclusions about the role of IKs in repolarization.

!
Enantiomer mismatch

Substituting the racemate or incorrect enantiomer may shift potency and selectivity profile, altering functional outcomes.

!
Pan-IKs blocker substitution

Less selective IKs blockers (e.g., azimilide) introduce IKr block, confounding repolarization studies.

!
Potency window divergence

Higher‑potency analogs (e.g., HMR 1556) may not replicate the partial block or rate‑dependent effects typical of Chromanol 293B.

Chromanol 293B Comparative Evidence


Selectivity Profile in Canine Myocytes

In a direct head-to-head comparison of various cardiac ion channels in canine left ventricular myocytes, Chromanol 293B exhibited a clear selectivity for IKs (IC50 = 1.8 µM) over the transient outward current (Ito, IC50 = 38 µM) and demonstrated no significant block of IKr, IKl, or ICa-L at concentrations up to 30 µM [1]. This contrasts with the less selective IKs blocker azimilide, which potently blocks IKr (IC50 = 0.4 µM) and IKs (IC50 = 3 µM) [2].

IKs Selectivity in Myocytes
Head-to-head
IKs IC50 1.8 µM vs Ito 38 µM; no IKr block at 30 µM
Supports selective IKs channel profiling without confounding IKr inhibition
Canine left ventricular myocyte patch-clamp context
Cardiac Electrophysiology IKs Blocker Selectivity Profiling

Enantiomer-Specific IKs Blockade

The (-)-[3R,4S] enantiomer of Chromanol 293B is approximately 7-fold more potent at blocking human KvLQT1+minK channels (IKs) than the (+)-[3S,4R] enantiomer, with IC50 values of 1.36 µM and 9.6 µM, respectively [1]. This stereospecificity is a defining feature that distinguishes the compound's utility; the (-)-[3R,4S] enantiomer also shows negligible inhibitory action at hERG channels (IC50 > 30 µM) .

Enantiomer‑Specific Block
Head-to-head
(−)-[3R,4S] IC50 1.36 µM vs (+)-[3S,4R] 9.6 µM
Enantiomer‑specific assay context with 7‑fold potency difference
Recombinant human KCNQ1+minK, patch-clamp
Stereospecific Pharmacology IKs Blocker Enantiomer Potency

Potency vs HMR 1556

In a direct comparison of potency, Chromanol 293B is significantly less potent than the chromanol analog HMR 1556. While Chromanol 293B blocks IKs in HEK293 cells with an IC50 of approximately 4.9 µM, HMR 1556 achieves half-maximal inhibition at a concentration of 10.5 nM, representing a >450-fold difference in potency [1][2]. This substantial difference in potency dictates the experimental concentration range and suitability for different applications, such as in vivo versus in vitro studies.

Potency vs HMR 1556
Head-to-head
Chromanol 293B 4.9 µM vs HMR 1556 10.5 nM
>450‑fold potency window; supports partial blockade studies
HEK293 cell KCNQ1/KCNE1 expression context
IKs Blocker Potency Comparison Cardiac Electrophysiology

EAD Induction in Ventricular Tissue

A key functional differentiation of Chromanol 293B is its proarrhythmic profile. In canine ventricular tissue (epicardial, M cells, endocardial, and Purkinje fibers), Chromanol 293B at concentrations up to 30 µM failed to induce early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs) under baseline conditions [1]. This is in stark contrast to IKr blockers, which are well-known to induce EADs and torsade de pointes (TdP).

EAD Induction Profile
Class-level
No EADs/DADs at 1‑30 µM in canine ventricular tissue
Supports proarrhythmia endpoint monitoring under baseline
Class‑level inference; β‑adrenergic context may differ
Cardiac Safety Pharmacology Proarrhythmia Action Potential

Reverse Use-Dependence in Ischemic Hearts

In a post-infarction canine heart model, Chromanol 293B was shown to preferentially prolong refractoriness in ischemic myocardium, and this effect was more pronounced at faster heart rates [1]. This 'reverse use-dependence' is a favorable property for a potential antiarrhythmic agent targeting ischemia-related arrhythmias, as it provides maximal effect during tachycardia when it is most needed, while having less effect at normal heart rates. This contrasts with many IKr blockers which can exhibit excessive action potential prolongation at slow rates, increasing proarrhythmic risk.

Reverse Use‑Dependence
Class-level
Enhanced refractoriness prolongation at faster rates in ischemic heart
Supports rate‑dependent effect profiling in ischemia models
In vivo post‑infarction canine model context
Cardiac Electrophysiology Use-Dependence Ischemic Heart

Specificity for IKs in Xenopus Oocytes

In a classic study characterizing the specificity of chromanols, Chromanol 293B was found to inhibit the slowly activating I(sK) channel (an early term for IKs) with an IC50 of 7 µM, while showing no effect on the delayed rectifier Kv1.1 or the inward rectifier Kir2.1 [1]. This early evidence of selectivity established the compound's utility as a pharmacological probe for I(sK)/IKs.

Specificity in Oocytes
Head-to-head
IKs IC50 7 µM, no effect on Kv1.1 or Kir2.1
Confirms IKs‑specific probe utility in heterologous systems
Xenopus oocyte voltage‑clamp context
Ion Channel Pharmacology Selectivity Xenopus Oocytes

Chromanol 293B Application Scenarios


Modeling LQT1 Phenotype

Due to its selective block of IKs and its documented low proarrhythmic potential under baseline conditions (no EAD induction) [1], Chromanol 293B is the preferred tool for creating an in vitro or ex vivo model of LQT1. This allows researchers to study the specific contribution of reduced IKs current to action potential prolongation, dispersion of repolarization, and arrhythmia susceptibility, particularly under conditions of β-adrenergic stimulation.

IKs Functional Role in Cardiac Myocytes

Its well-characterized selectivity profile in canine ventricular myocytes (IKs IC50 = 1.8 µM; no block of IKr, IKl, ICa-L up to 30 µM) [2] makes Chromanol 293B an essential reagent for isolating and quantifying the contribution of IKs to the cardiac action potential in various species and tissue types, without the confounding effects of blocking other major repolarizing currents.

IKs vs IKr Blockade in Safety Screening

Chromanol 293B serves as a benchmark IKs blocker in safety pharmacology panels designed to assess the proarrhythmic liability of novel compounds. Its distinct functional profile (e.g., lack of EAD induction vs. IKr blockers) [1] and rate-dependent effects [3] allow for the mechanistic differentiation of drug-induced QT prolongation, helping to categorize risk and inform drug development decisions.

KCNQ1/KCNE1 Structure-Function Studies

The stereospecific nature of Chromanol 293B block, with a 7-fold difference in potency between its enantiomers and its specific binding site within the inner pore vestibule of KCNQ1 [4][5], makes it a valuable molecular probe. Researchers use the distinct enantiomers and site-directed mutagenesis to map the drug binding pocket and understand the structural determinants of drug-channel interactions and gating mechanisms.

Application
Selection Property
Validation Focus
LQT1 Phenotype Modeling
IKs‑selective block without confounding IKr inhibition
Repolarization dispersion under β‑adrenergic challenge
IKs Functional Role in Myocytes
Well‑characterized native tissue selectivity
Quantitative IKs contribution to action potential duration
IKs vs IKr Safety Screening
Benchmark IKs blocker with distinct proarrhythmia profile
Mechanistic differentiation of drug‑induced QT prolongation
KCNQ1/KCNE1 Structure‑Function
Stereospecific binding at KCNQ1 pore vestibule
Mapping drug‑binding pocket via enantiomers and mutagenesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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